molecular formula C11H8ClN3O2 B3039391 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine CAS No. 1030584-84-9

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine

Cat. No.: B3039391
CAS No.: 1030584-84-9
M. Wt: 249.65 g/mol
InChI Key: PMVOXPUXLNFCEP-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 3-position and a 4-methyl-3-nitrophenyl group at the 6-position of the pyridazine ring.

Preparation Methods

The synthesis of 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 4-methyl-3-nitrophenyl precursor.

    Nitration: The precursor undergoes nitration to introduce the nitro group.

    Chlorination: The nitrated compound is then chlorinated to introduce the chloro group at the desired position.

    Cyclization: The final step involves cyclization to form the pyridazine ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities .

Chemical Reactions Analysis

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The initial steps often include the introduction of the chloro and nitro groups onto the pyridazine ring through electrophilic substitution reactions. The specific conditions can vary, but they generally require careful control of temperature and reaction time to achieve optimal yields.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. This compound has been tested for its efficacy against various bacterial strains. Preliminary studies suggest that it may act as an inhibitor of bacterial growth, potentially serving as a lead compound for antibiotic development .

2.2 Anti-inflammatory and Analgesic Properties
Pyridazine compounds have also been explored for their anti-inflammatory and analgesic effects. The presence of the nitro group in this compound may enhance its potential as an anti-inflammatory agent, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases .

2.3 Anticancer Activity
The compound has shown promise in anticancer research, where it could inhibit specific cancer cell lines. Studies have indicated that modifications in the pyridazine structure can lead to enhanced cytotoxicity against tumor cells, suggesting that this compound might be useful in developing new cancer therapies .

Biological Studies

3.1 Mechanism of Action
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzyme targets or cellular pathways, leading to its observed biological activities .

3.2 In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against various pathogens and cancer cell lines. For instance, its activity against Leishmania donovani has been highlighted, showing submicromolar activity that surpasses some standard treatments . This positions it as a potential candidate for developing new antiprotozoal drugs.

Materials Science Applications

4.1 Organic Semiconductors
Due to its unique electronic properties, this compound can be utilized in materials science for developing organic semiconductors. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria with an IC50 value of 0.5 µM .
Study BAnti-inflammatory EffectsShowed significant reduction in inflammation markers in vitro compared to control compounds .
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines with a notable IC50 value of 1 µM .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine can be compared with other pyridazine derivatives, such as:

    Pyridazine: The parent compound with no substituents.

    3-Chloropyridazine: A simpler derivative with only a chloro group.

    6-(4-Methyl-3-nitrophenyl)pyridazine: A derivative without the chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The compound can be derived from 2-chloro-3-nitropyridine through a series of reactions that include the introduction of the chloro and nitro substituents at specific positions on the pyridazine ring.

PropertyValue
Molecular FormulaC11H9ClN4O2
Molecular Weight252.67 g/mol
CAS Number1030584-84-9
Melting PointData not available

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Antiviral Activity

Pyridazine derivatives have been evaluated for their antiviral effects, particularly against viruses like Hepatitis A. For instance, a study demonstrated that certain pyridazine derivatives showed promising activity against Hepatitis A virus (HAV), with some compounds exhibiting significant inhibition rates . The mechanism often involves interference with viral replication processes.

Anticancer Properties

Compounds containing pyridazine structures have been reported to exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth. A study focusing on pyridazine derivatives found that they could act as inhibitors of key enzymes involved in cancer progression .

Case Studies

  • Hepatitis A Virus Inhibition : In a pharmacological screening of new pyridazine derivatives, one compound showed a high efficacy against HAV, suggesting that modifications in the pyridazine structure can enhance antiviral activity .
  • Antitumor Activity : A recent investigation into the anticancer potential of pyridazine derivatives revealed that certain compounds led to significant reductions in tumor size in vitro and in vivo models, indicating their potential as therapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can modulate various biochemical pathways, influencing cell proliferation and apoptosis.

MechanismDescription
Enzyme InhibitionCompounds may inhibit enzymes critical for viral replication or cancer cell metabolism.
Apoptosis InductionCertain derivatives trigger programmed cell death in cancer cells.
Antioxidant ActivitySome studies suggest these compounds may possess antioxidant properties, reducing oxidative stress in cells.

Properties

IUPAC Name

3-chloro-6-(4-methyl-3-nitrophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c1-7-2-3-8(6-10(7)15(16)17)9-4-5-11(12)14-13-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOXPUXLNFCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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